Cas no 6402-13-7 (9H-Carbazole-2,7-diamine)
9H-Carbazole-2,7-diamine Chemical and Physical Properties
Names and Identifiers
-
- 9H-Carbazole-2,7-diamine
- GODIISWDNKKITG-UHFFFAOYSA-N
- starbld0004951
- 2,7-diaminocarbazole
- SCHEMBL64877
- AKOS024362693
- 2,7-diaminocarbazol
- DTXSID70402779
- 6402-13-7
-
- MDL: MFCD00459104
- Inchi: 1S/C12H11N3/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,15H,13-14H2
- InChI Key: GODIISWDNKKITG-UHFFFAOYSA-N
- SMILES: N1C2C=C(C=CC=2C2C=CC(=CC1=2)N)N
Computed Properties
- Exact Mass: 197.095
- Monoisotopic Mass: 197.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.8A^2
- XLogP3: 2
9H-Carbazole-2,7-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575120-5g |
9H-carbazole-2,7-diamine |
6402-13-7 | 98% | 5g |
¥31440.00 | 2025-03-03 |
9H-Carbazole-2,7-diamine Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 9H-Carbazole-2,7-diamine
9H-Carbazole-2,7-diamine (CAS No. 6402-13-7): A Versatile Building Block for Advanced Materials and Organic Synthesis
The compound 9H-Carbazole-2,7-diamine (CAS No. 6402-13-7) is a highly functionalized carbazole derivative that has garnered significant attention in recent years due to its unique structural properties and broad applicability in materials science, pharmaceuticals, and organic electronics. As a diamine-substituted carbazole, it serves as a critical precursor for the synthesis of conjugated polymers, organic light-emitting diodes (OLEDs), and fluorescent probes. Its rigid planar structure and electron-rich nature make it an ideal candidate for designing high-performance organic semiconductors, a topic of growing interest in the era of flexible electronics and sustainable energy solutions.
One of the most searched questions regarding 9H-Carbazole-2,7-diamine revolves around its role in OLED technology. Researchers and industry professionals frequently inquire about how this compound enhances device efficiency and color purity in display applications. The answer lies in its ability to form stable excited-state complexes and facilitate efficient charge transport, which are crucial for achieving bright, energy-efficient displays. Recent studies have also explored its potential in thermally activated delayed fluorescence (TADF) materials, a cutting-edge area in optoelectronics research.
Beyond electronics, 9H-Carbazole-2,7-diamine has emerged as a key intermediate in pharmaceutical synthesis. Its aromatic amine groups allow for diverse functionalization, enabling the creation of bioactive molecules with applications in anticancer drug development and neuroprotective agents. This aligns with the current trend in precision medicine, where researchers seek structurally novel scaffolds for targeted therapies. Notably, its derivatives have shown promise in modulating protein-protein interactions, a hot topic in drug discovery circles.
From a synthetic chemistry perspective, the compound's regioselective reactivity makes it valuable for constructing complex heterocyclic systems. Many organic chemists search for optimal protection-deprotection strategies for its amine groups or efficient cross-coupling protocols to create extended π-systems. Recent advances in metal-catalyzed amination and C-H activation have further expanded its utility in molecular engineering.
Environmental considerations have also brought 9H-Carbazole-2,7-diamine into focus within the green chemistry community. Researchers are investigating its potential in photocatalytic systems for pollutant degradation and solar energy conversion. Its ability to participate in electron-transfer processes under visible light irradiation makes it relevant to current discussions about sustainable chemical processes and carbon-neutral technologies.
In analytical applications, the compound's strong fluorescence properties have led to its use in developing chemical sensors for metal ion detection. This addresses the increasing demand for environmental monitoring solutions and point-of-care diagnostics. The structure-property relationships of its derivatives are frequently studied to optimize sensitivity and selectivity in sensing applications.
The commercial availability of 9H-Carbazole-2,7-diamine (CAS No. 6402-13-7) has improved significantly in recent years, reflecting its growing importance across multiple disciplines. Suppliers often highlight its high purity grades suitable for electronic applications, while academic researchers value its versatility for method development in organic synthesis. Proper storage conditions (typically under inert atmosphere at low temperatures) and handling protocols are commonly discussed topics among users.
Looking forward, the scientific community continues to explore novel applications for 9H-Carbazole-2,7-diamine, particularly in emerging fields like molecular machines and supramolecular chemistry. Its ability to participate in hydrogen-bonding networks and form self-assembled structures opens possibilities for designing functional nanomaterials. These developments align perfectly with current trends in nanotechnology and smart materials research.
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